N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 469.6 g/mol. This compound belongs to the class of thieno[3,2-d]pyrimidines, which are known for their diverse biological activities, including antitumor and antimicrobial properties.
The compound can be classified as a thieno[3,2-d]pyrimidine derivative due to its structural features that include a pyrimidine ring fused with a thiophene moiety. The presence of the sulfanyl group further enhances its chemical reactivity and biological potential.
The synthesis of N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide can be achieved through several methods. One common approach involves the reaction of 4-oxo-3-(2-thiophen-2-ylethyl)-3,4-dihydrothieno[3,2-d]pyrimidine with an appropriate acetamide derivative in the presence of a coupling agent or catalyst.
Technical Details:
The molecular structure of N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide features several key components:
Data:
Cc1cc(C)c(NC(=O)CSc2nc3ccsc3c(=O)n1CCc2cccs2)c(C)c1
The compound can participate in various chemical reactions due to its functional groups:
Technical Details:
These reactions are typically performed under controlled conditions to ensure selectivity and yield.
The mechanism of action for N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is not fully elucidated but is believed to involve:
Data:
Further studies are required to clarify its exact mechanism and target interactions.
The physical and chemical properties of N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide include:
Relevant Data:
Specific data regarding melting point, boiling point, and density are not readily available but are crucial for practical handling.
N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide has potential applications in:
CAS No.: 504-64-3
CAS No.: 18866-87-0
CAS No.: 6960-30-1
CAS No.: 25679-93-0
CAS No.: 339079-54-8
CAS No.: